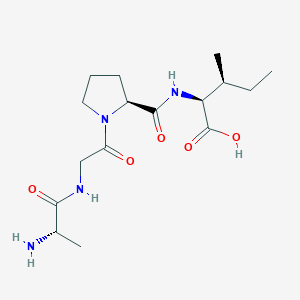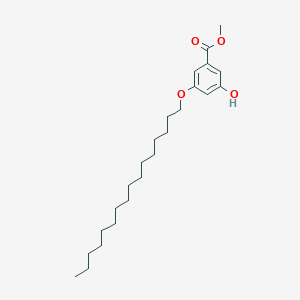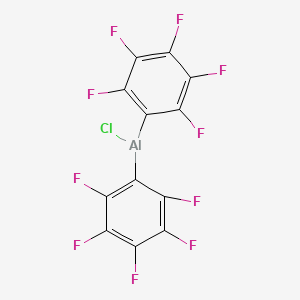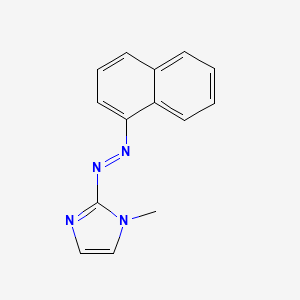
1,1-Ethanedithiol, 2-chloro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Ethanedithiol, 2-chloro-1-phenyl- is an organic compound with the molecular formula C8H9ClS2. It is a derivative of ethanedithiol, where one of the hydrogen atoms is replaced by a phenyl group and another by a chlorine atom. This compound is used as a reagent in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethanedithiol, 2-chloro-1-phenyl- typically involves the reaction of 2-chloro-1-phenylethanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of 1,1-Ethanedithiol, 2-chloro-1-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1-Ethanedithiol, 2-chloro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
1,1-Ethanedithiol, 2-chloro-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Ethanedithiol, 2-chloro-1-phenyl- involves its ability to act as a nucleophile and participate in various chemical reactions. The phenyl group and chlorine atom influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanedithiol: A similar compound with two thiol groups but without the phenyl and chlorine substituents.
2-Chloro-1-phenylethanol: Similar structure but with a hydroxyl group instead of a thiol group.
1,3-Dithiolane: Contains a dithiolane ring instead of the ethanedithiol structure.
Uniqueness
1,1-Ethanedithiol, 2-chloro-1-phenyl- is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
CAS No. |
189362-71-8 |
|---|---|
Molecular Formula |
C8H9ClS2 |
Molecular Weight |
204.7 g/mol |
IUPAC Name |
2-chloro-1-phenylethane-1,1-dithiol |
InChI |
InChI=1S/C8H9ClS2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5,10-11H,6H2 |
InChI Key |
GWVKYRRDCNOFLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)(S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


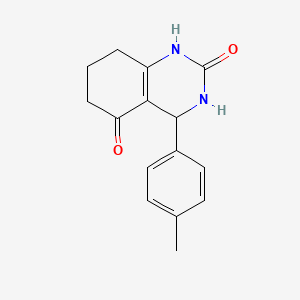

![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)

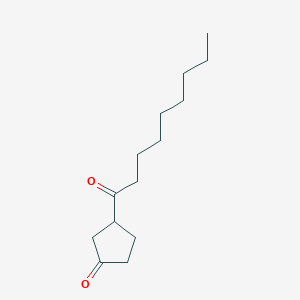

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)
